![molecular formula C7H4BrFN2O2S B2557035 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2138179-83-4](/img/structure/B2557035.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of bromine and sulfonyl fluoride functional groups further enhances its reactivity and potential utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation and fluorination steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base. The final fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and environmental compliance of the processes involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl fluoride group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, particularly those targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with target proteins.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as kinases. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This covalent modification can disrupt the normal function of the enzyme, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Uniqueness
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride functional groups, which confer distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in the design of irreversible enzyme inhibitors and other bioactive molecules .
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFPGQJYFVNPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
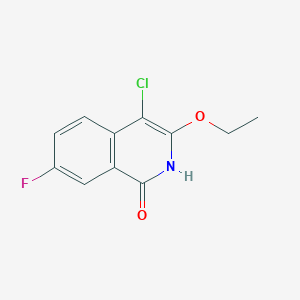


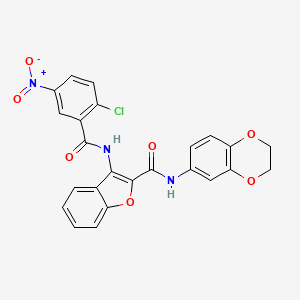
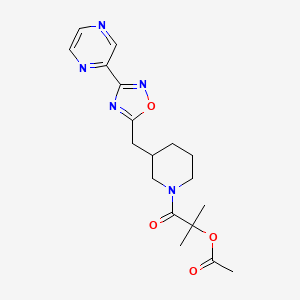
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)
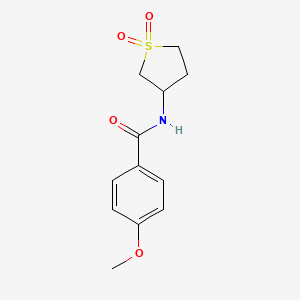
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2556964.png)

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)
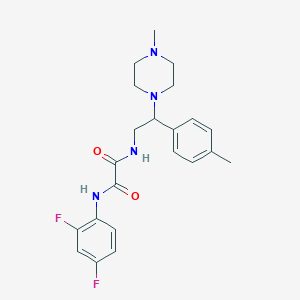


![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2556974.png)
